2-Chloro-3-ethoxyphenylboronic acid

Übersicht

Beschreibung

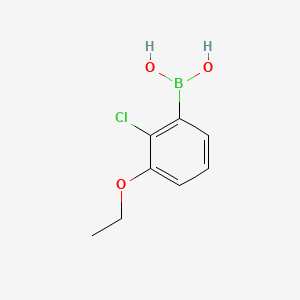

2-Chloro-3-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and an ethoxy group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of 2-chloro-3-ethoxyphenyl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The choice of solvents, catalysts, and bases can also be tailored to enhance the efficiency and cost-effectiveness of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-ethoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as reagents.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Protodeboronation: The major product is the corresponding aryl compound, with the boronic acid group replaced by a hydrogen atom.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-ethoxyphenylboronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-3-ethoxyphenylboronic acid in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-ethoxyphenylboronic acid can be compared with other similar boronic acids, such as:

Phenylboronic Acid: Lacks the chlorine and ethoxy substituents, making it less sterically hindered and potentially less reactive in certain reactions.

2-Chlorophenylboronic Acid: Lacks the ethoxy group, which can affect its solubility and reactivity.

3-Ethoxyphenylboronic Acid: Lacks the chlorine substituent, which can influence its electronic properties and reactivity.

The unique combination of the chlorine and ethoxy substituents in this compound provides it with distinct reactivity and properties, making it valuable in specific synthetic applications .

Biologische Aktivität

2-Chloro-3-ethoxyphenylboronic acid is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₉H₁₁BClO₂

- Molecular Weight : 200.54 g/mol

- CAS Number : 1256345-57-9

The compound contains a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Enzyme Inhibition

Boronic acids, including this compound, are recognized for their ability to inhibit enzymes, particularly serine proteases and cysteine proteases. The mechanism typically involves the formation of a covalent bond between the boron atom and the hydroxyl group of the enzyme's active site, leading to inhibition of enzymatic activity.

Research indicates that derivatives of boronic acids can exhibit selective inhibition against specific targets, which is crucial for drug development. For instance, studies have shown that certain boronic acids can effectively inhibit proteases involved in cancer progression and viral infections .

Case Study 1: Inhibition of Viral Proteases

In a study examining the activity of boronic acids against chikungunya virus (CHIKV), several analogs were tested for their ability to inhibit viral protease activity. Compounds with structural similarities to this compound showed significant inhibition at low micromolar concentrations, suggesting that this class of compounds could be further explored for antiviral drug development .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 0.5 | CHIKV Protease |

| Compound B | 1.2 | CHIKV Protease |

| This compound | TBD | TBD |

Case Study 2: Anti-Cancer Properties

Another investigation focused on the anti-cancer potential of various boronic acids, including derivatives similar to this compound. These studies revealed that certain compounds could inhibit tumor growth by targeting specific proteolytic pathways involved in cancer cell survival and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes through reversible covalent bonding. The presence of the ethoxy group enhances its solubility and bioavailability, potentially increasing its effectiveness as an enzyme inhibitor.

- Binding : The boron atom forms a covalent bond with hydroxyl groups in enzyme active sites.

- Inhibition : This interaction prevents substrate access or alters enzyme conformation, leading to decreased enzymatic activity.

- Selectivity : Structural modifications can enhance selectivity towards specific enzymes or receptors.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of boronic acids:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) can enhance inhibitory potency by stabilizing transition states during enzymatic reactions.

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biologically active molecules .

Eigenschaften

IUPAC Name |

(2-chloro-3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKFCKITYLGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681530 | |

| Record name | (2-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-57-9 | |

| Record name | Boronic acid, B-(2-chloro-3-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.